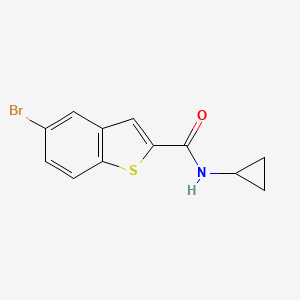

![molecular formula C14H14N2O4 B3037175 2-[(2,4-二甲氧基苯基)氨基]烟酸 CAS No. 460363-29-5](/img/structure/B3037175.png)

2-[(2,4-二甲氧基苯基)氨基]烟酸

描述

2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid, commonly known as DMNPA, is a type of nicotinic acid derivative that has a wide range of applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are all important topics to explore.

科学研究应用

化学合成和结构分析

2-[(2,4-二甲氧基苯基)氨基]烟酸及其衍生物是合成化学研究的主题,探索它们在药物化学和材料科学中的潜力。例如,对烟酸衍生物的研究已导致开发出具有显着抗炎和镇痛活性的化合物。一项研究合成了一系列 2-(3-氯苯胺)烟酸酰肼,发现具有有效抗炎活性的化合物,突出了此类衍生物在治疗炎症相关疾病中的治疗潜力(Navidpour et al., 2014)。

生化受体和机制

烟酸及其类似物与生物系统中的特定受体相互作用,影响脂质代谢并为新的治疗靶点提供见解。例如,识别烟酸的 G 蛋白偶联受体,如 PUMA-G 和 HM74,对于了解其降脂和抗脂解作用至关重要,为针对血脂异常和相关代谢紊乱的药物开发开辟了途径(Tunaru et al., 2003)。

分子相互作用和工业应用

对烟酸衍生物的研究延伸到它们的分子相互作用和工业应用。对烟酸合成方法和潜在工业应用的研究突出了生态和可持续生产方法的重要性,解决了工业过程中对绿色化学的需求(Lisicki et al., 2022)。

作用机制

Target of Action

The primary target of 2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid is likely to be similar to that of nicotinic acid (niacin), a form of Vitamin B3 . Niacin has been found to interact with a specific niacin receptor in adipocytes and immune cells . This interaction plays a crucial role in lipid metabolism and vascular anti-inflammatory events .

Mode of Action

The compound’s mode of action is expected to be similar to that of niacin. Niacin directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Biochemical Pathways

The biochemical pathways affected by 2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid are likely to be similar to those affected by niacin. Niacin is involved in the synthesis and salvage of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . Niacin also influences the metabolism of apolipoprotein (apo) B–containing lipoproteins and increases apo A-I–containing lipoproteins .

Pharmacokinetics

Niacin is well-absorbed and undergoes extensive first-pass metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of 2-[(2,4-Dimethoxyphenyl)amino]nicotinic acid are expected to be similar to those of niacin. Niacin reduces total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels and increases high-density lipoprotein (HDL) levels . It also inhibits oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .

Action Environment

Factors such as diet, lifestyle, and genetic variations can influence the efficacy of niacin

属性

IUPAC Name |

2-(2,4-dimethoxyanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-19-9-5-6-11(12(8-9)20-2)16-13-10(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMFJIIOBLFSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C(C=CC=N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one](/img/structure/B3037093.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B3037096.png)

![5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B3037097.png)

![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)

![3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037102.png)

![3-Bromo-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037103.png)

![3-[(Cyanomethyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3037105.png)

![2-(5-Bromothiophen-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B3037106.png)

![2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)

![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)

![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)

![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)